molecular formula C32H46N6O9 B14189073 L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid CAS No. 922713-37-9

L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid

Cat. No.: B14189073
CAS No.: 922713-37-9
M. Wt: 658.7 g/mol
InChI Key: IGWBXKOQZXRBMR-PSEZLDIXSA-N
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Description

L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid is a peptide composed of six amino acids: L-valine, L-alanine, L-proline, L-phenylalanine, L-proline, and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids, bases, or enzymes like proteases.

    Oxidation: Oxidizing specific amino acid residues, such as the phenylalanine side chain, using reagents like hydrogen peroxide.

    Reduction: Reducing disulfide bonds (if present) using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with free thiol groups.

Scientific Research Applications

L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamine: Similar structure but with a glutamine residue instead of glutamic acid.

    L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-aspartic acid: Contains aspartic acid instead of glutamic acid.

    L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-tyrosine: Tyrosine replaces glutamic acid.

Uniqueness

L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets.

Properties

CAS No.

922713-37-9

Molecular Formula

C32H46N6O9

Molecular Weight

658.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C32H46N6O9/c1-18(2)26(33)29(43)34-19(3)30(44)37-15-7-11-23(37)28(42)36-22(17-20-9-5-4-6-10-20)31(45)38-16-8-12-24(38)27(41)35-21(32(46)47)13-14-25(39)40/h4-6,9-10,18-19,21-24,26H,7-8,11-17,33H2,1-3H3,(H,34,43)(H,35,41)(H,36,42)(H,39,40)(H,46,47)/t19-,21-,22-,23-,24-,26-/m0/s1

InChI Key

IGWBXKOQZXRBMR-PSEZLDIXSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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